molecular formula C14H14N2O5S B2989184 methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate CAS No. 2034443-20-2

methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate

Cat. No.: B2989184
CAS No.: 2034443-20-2
M. Wt: 322.34
InChI Key: CANJVEZMVVFUMZ-UHFFFAOYSA-N
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Description

Methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate is an organic compound with intriguing structural features and potential applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate typically involves multi-step organic reactions. One common approach starts with the construction of the dihydroisoxazolo[4,5-c]pyridine core through a cyclization reaction between appropriate precursors. This intermediate is then functionalized with a sulfonyl group and subsequently esterified with benzoic acid derivatives to form the final compound.

Typical reaction conditions include the use of strong acids or bases as catalysts, elevated temperatures to facilitate cyclization and esterification, and solvents like dichloromethane or acetonitrile to maintain the reactants in solution.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Automation of the synthetic steps can minimize human error and improve efficiency. Additionally, purification techniques like recrystallization and column chromatography are employed to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate undergoes several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized under mild conditions using oxidizing agents like hydrogen peroxide.

  • Reduction: : Selective reduction of specific functional groups is possible with reducing agents such as sodium borohydride.

  • Substitution: : The sulfonyl and ester groups can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or potassium permanganate in an acidic or neutral medium.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.

  • Substitution: : Halogenating agents like thionyl chloride or nucleophiles like amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohol or amine derivatives. Substitution reactions can introduce various functional groups, creating a wide array of derivative compounds.

Scientific Research Applications

Methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate finds applications in multiple scientific research areas:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules and as a catalyst or ligand in various organic reactions.

  • Biology: : Investigated for its potential as an enzyme inhibitor, particularly in studies related to metabolic pathways.

  • Medicine: : Explored for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: : Utilized in the development of novel materials with specific physical or chemical properties.

Mechanism of Action

The mechanism by which methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate exerts its effects typically involves interactions with molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind to active sites or modulate protein functions, thereby influencing biological pathways.

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound can inhibit enzymes involved in key metabolic processes, potentially leading to therapeutic effects.

  • Receptor Modulation: : It may interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Compared to other isoxazole derivatives, methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate exhibits unique properties due to its specific structural features. Its sulfonyl group provides increased chemical stability and reactivity, distinguishing it from similar compounds.

List of Similar Compounds

  • 3-(5-(Benzo[d]isoxazol-3-yl)thiophen-2-yl)propanoic acid

  • 6-((4-Methylpiperazin-1-yl)methyl)isoxazolo[4,5-c]pyridin-3-amine

  • 4-(Benzo[d]isothiazol-3-yl)phenol

This structural uniqueness allows it to interact differently with biological targets, making it a valuable compound for further research and development in various scientific domains.

Properties

IUPAC Name

methyl 4-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-20-14(17)10-2-4-12(5-3-10)22(18,19)16-7-6-13-11(9-16)8-15-21-13/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANJVEZMVVFUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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